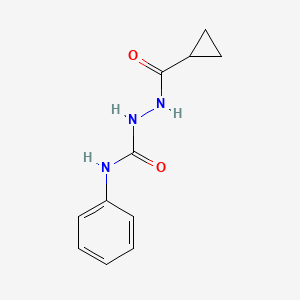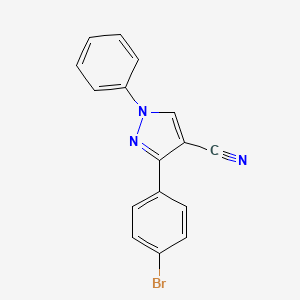
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. CPPC has been found to exhibit promising biological activity, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in disease progression. 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit the growth of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is its versatility in the laboratory. It can be easily synthesized and has a wide range of potential applications in drug discovery and development. However, one of the limitations of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide. One area of interest is the development of novel 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide derivatives with enhanced biological activity and improved solubility. Another potential direction is the investigation of the synergistic effects of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide in combination with other drugs or therapies. Finally, further research is needed to fully understand the mechanism of action of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide is a promising chemical compound with a wide range of potential applications in scientific research. Its versatility and ability to exhibit a range of biological activities make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide and its derivatives in drug discovery and development.
Métodos De Síntesis
The synthesis of 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide involves the reaction of cyclopropyl isocyanate with N-phenylhydrazinecarboxamide in the presence of a suitable catalyst. The reaction yields 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide as a white crystalline solid with a melting point of 153-155°C.
Aplicaciones Científicas De Investigación
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide has also shown promise as a potential treatment for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(8-6-7-8)13-14-11(16)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOWSBGOJZPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylcarbonyl)-N-phenylhydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)